molecular formula C20H23BrN4O2S B15154674 N-(3-bromobenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-bromobenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15154674
M. Wt: 463.4 g/mol
InChI Key: UKMZSMMNNBFOFB-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a pyrrolopyrimidinone core, and a sulfanylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidinone core, followed by the introduction of the bromophenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or proteases, disrupting cellular signaling and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromophenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of a bromophenyl group, pyrrolopyrimidinone core, and sulfanylacetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H23BrN4O2S

Molecular Weight

463.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-[[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H23BrN4O2S/c1-12(2)10-25-19(27)18-16(7-13(3)23-18)24-20(25)28-11-17(26)22-9-14-5-4-6-15(21)8-14/h4-8,12,23H,9-11H2,1-3H3,(H,22,26)

InChI Key

UKMZSMMNNBFOFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC(=CC=C3)Br)CC(C)C

Origin of Product

United States

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